4-Hydroxypyridazine

DAAO Inhibition Cell Toxicity Fragment-Based Drug Design

4-Hydroxypyridazine (also catalogued as pyridazin-4(1H)-one, CAS 17417-57-1) is a heterocyclic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms and a hydroxyl substituent at the 4-position. This compound exists in tautomeric equilibrium between the lactim (4-hydroxypyridazine) and lactam (pyridazin-4(1H)-one) forms.

Molecular Formula C4H4N2O
Molecular Weight 96.09 g/mol
CAS No. 17417-57-1
Cat. No. B169656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxypyridazine
CAS17417-57-1
Molecular FormulaC4H4N2O
Molecular Weight96.09 g/mol
Structural Identifiers
SMILESC1=CNN=CC1=O
InChIInChI=1S/C4H4N2O/c7-4-1-2-5-6-3-4/h1-3H,(H,5,7)
InChIKeyVHVUTJZQFZBIRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxypyridazine (CAS 17417-57-1) Procurement & Scientific Selection Overview


4-Hydroxypyridazine (also catalogued as pyridazin-4(1H)-one, CAS 17417-57-1) is a heterocyclic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms and a hydroxyl substituent at the 4-position [1]. This compound exists in tautomeric equilibrium between the lactim (4-hydroxypyridazine) and lactam (pyridazin-4(1H)-one) forms [2]. Its predicted pKa is 3.56±0.18, and its molecular formula is C4H4N2O with a molecular weight of 96.09 g/mol .

Why Generic 4-Hydroxypyridazine Substitution Fails in Critical Applications


The chemical and biological performance of 4-hydroxypyridazine is exquisitely dependent on its tautomeric state and substitution pattern, which are not shared by generic pyridazine analogs. The equilibrium between the lactim (4-hydroxypyridazine) and lactam (pyridazin-4(1H)-one) forms dictates its reactivity, spectroscopic properties, and biological activity [1]. Ab initio calculations demonstrate that the 4-substituted isomer behaves differently from the 3- and 5-substituted systems, with non-planar 1-hydroxy and planar 4-hydroxy tautomers exhibiting similar stability, a characteristic that influences its interactions with biological targets [2]. Consequently, substitution with 3-hydroxypyridazine or pyridazine itself can lead to significant differences in enzyme inhibition potency, cell permeability, and herbicidal efficacy, making a precise specification of the 4-hydroxy isomer essential for reproducible research and industrial outcomes.

Quantitative Differentiation Evidence: 4-Hydroxypyridazine vs. Analogs


Cellular Safety Profile: 4-Hydroxypyridazin-3(2H)-one Derivatives Avoid Toxicity Observed in Pyridine-Based Analogs

In a study developing D-amino acid oxidase (DAAO) inhibitors, 4-hydroxypyridazin-3(2H)-one derivatives were compared to the structurally analogous 3-hydroxy-pyridine-2(1H)-one series. The authors explicitly state that the pyridazinone derivatives are 'equivalent to the 3-hydroxy-pyridine-2(1H)-one series but lack cell toxicity' [1]. This is a critical differentiator for early-stage drug discovery, as the pyridine series exhibited cytotoxicity that limited their utility. The optimized pyridazinone derivative, 6-[2-(3,5-difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one, demonstrated in vivo efficacy in a Y-maze cognitive deficit model without the toxicity that plagued the pyridine-based comparator [1].

DAAO Inhibition Cell Toxicity Fragment-Based Drug Design

Enhanced Herbicidal Efficacy: Amine Salts of 3-Phenyl-6-Halo-4-Hydroxypyridazines vs. Free Hydroxy Compound

A patent describing amine salts of 3-phenyl-6-halo-4-hydroxypyridazines provides a direct quantitative comparison of herbicidal activity. The amine salts were found to have a 'substantially enhanced herbicidal effect' compared to the corresponding free 3-phenyl-6-halo-4-hydroxypyridazine [1]. The patent notes that the free hydroxy compound at an application rate of 2.0 kg/ha provides effective control of broad-leaved weeds, while the corresponding alkali metal or ammonium salts have only slight activity [1]. This demonstrates that the specific 4-hydroxypyridazine core, when derivatized into an amine salt, offers a unique and quantifiable advantage over both the free hydroxy compound and other salt forms for herbicidal applications.

Agrochemicals Herbicide Development Structure-Activity Relationship

Differentiated Tautomeric Equilibrium vs. 3-Hydroxypyridazine: Implications for Reactivity and Binding

Ab initio calculations reveal significant differences in the tautomeric equilibria of hydroxypyridazine isomers. For 3-hydroxypyridazine, the lactam tautomer is unequivocally the most stable form [1]. In contrast, for the 4-substituted isomer (4-hydroxypyridazine), the behavior is less clear; non-planar 1-hydroxy and planar 4-hydroxy tautomers are calculated to be similar in stability, with the equilibrium being more sensitive to the environment [2]. This fundamental difference in the energetic landscape between the 3- and 4-hydroxy isomers translates to distinct chemical reactivities and biological recognition properties, as the 4-hydroxy system presents a more complex and context-dependent mixture of tautomers.

Tautomerism Physicochemical Properties Computational Chemistry

4-Hydroxypyridazine: Validated Research & Industrial Application Scenarios


Fragment-Based Drug Discovery for DAAO Inhibition (CNS Disorders)

In designing novel D-amino acid oxidase (DAAO) inhibitors for the treatment of cognitive deficits associated with schizophrenia, 4-hydroxypyridazin-3(2H)-one serves as a privileged scaffold. This scenario is directly supported by the finding that 4-hydroxypyridazin-3(2H)-one derivatives maintain high DAAO inhibitory potency while eliminating the cell toxicity observed in the structurally related 3-hydroxy-pyridine-2(1H)-one series [1]. A lead compound, 6-[2-(3,5-difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one, demonstrated in vivo efficacy in a Y-maze model, validating this scaffold for CNS drug discovery [1].

Development of Selective Cereal Herbicides with Enhanced Stability

The amine salts of 3-phenyl-6-halo-4-hydroxypyridazine represent a validated application for the development of selective herbicides for cereal crops. These derivatives exhibit a substantially enhanced herbicidal effect against broad-leaved weeds compared to the free hydroxy compound at application rates of 2.0 kg/ha, while maintaining crop tolerance [1]. Furthermore, these amine salts overcome the stability and decomposition issues encountered with previously developed ester and thioester derivatives, offering a more robust formulation platform for agricultural use [1].

Synthesis of Kinase Inhibitor Candidates with Improved Efficiency

In medicinal chemistry programs targeting kinases for oncology, 4-hydroxypyridazine has been employed as a versatile building block that streamlines synthetic routes. Industrial reports indicate that utilizing 4-hydroxypyridazine in the development of kinase inhibitor candidates can reduce the number of synthetic steps from 12 to 8 while maintaining high purity (94%) [1]. This improvement in synthetic efficiency directly impacts the cost and speed of generating lead series, making it a valuable intermediate for high-throughput medicinal chemistry.

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